molecular formula C18H16ClNOS B1454303 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160261-43-7

2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1454303
CAS No.: 1160261-43-7
M. Wt: 329.8 g/mol
InChI Key: YNPJPFWFRBPMNG-UHFFFAOYSA-N
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Description

Molecular Architecture of Quinoline-Based Heterocyclic Systems

Quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring, serves as the foundational scaffold for this compound. The molecular formula C₁₈H₁₆ClNOS confirms the integration of a 5-ethylthiophene moiety at the quinoline’s 2-position, methyl groups at the 7- and 8-positions, and a carbonyl chloride at the 4-position (Figure 1). X-ray crystallographic studies of analogous 7,8-dimethylquinoline derivatives reveal near-planar geometries, with root-mean-square deviations (RMSD) of ≤0.07 Å for the quinoline core . The ethylthiophene substituent extends perpendicularly from the quinoline plane, minimizing steric clashes while enabling conjugation through the thienyl π-system.

Table 1: Key Structural Parameters

Parameter Value/Description Source
Molecular formula C₁₈H₁₆ClNOS
CAS Registry Number 1160261-43-7
Quinoline core planarity RMSD ≤ 0.07 Å
Substituent positions 2-(5-ethylthiophene), 7,8-dimethyl

The carbonyl chloride group at position 4 introduces electrophilic reactivity, facilitating nucleophilic acyl substitution reactions. This positioning aligns with computational models predicting enhanced electrophilicity at the 4-position due to electron withdrawal by the pyridine nitrogen .

Electronic Effects of 5-Ethylthiophene Substituent on Quinoline Core

The 5-ethylthiophene substituent exerts pronounced electronic effects on the quinoline system. Thiophene, an electron-rich heterocycle, donates electron density via resonance, while the ethyl group’s inductive electron-donating effect further stabilizes the thienyl moiety. Density functional theory (DFT) studies on analogous thiophene-quinoline hybrids demonstrate a 0.3 eV reduction in the HOMO-LUMO gap compared to pyridine-substituted analogues, attributed to enhanced π-conjugation . This electronic modulation is critical in applications such as organic photovoltaics, where charge transfer efficiency depends on frontier orbital alignment .

Table 2: Electronic Properties of Substituents

Substituent Electron Effect Impact on Quinoline Core Source
5-Ethylthiophene Resonance donation (+M) Reduced HOMO-LUMO gap
Pyridine (comparison) Electron withdrawal (-I) Increased HOMO-LUMO gap

UV-Vis spectroscopy of thiophene-quinoline derivatives reveals bathochromic shifts (~30 nm) in absorption maxima relative to pyridine analogues, consistent with extended conjugation . The ethyl group’s steric bulk minimally disrupts this conjugation, as evidenced by nearly identical λₘₐₓ values for ethyl- and methyl-thiophene variants .

Steric Considerations in 7,8-Dimethyl Substitution Patterns

The 7,8-dimethyl groups introduce steric hindrance that profoundly influences molecular conformation and reactivity. Crystallographic data for 7,8-dimethylquinoline derivatives show dihedral angles of ≤1.2° between the quinoline core and adjacent rings, indicating restricted rotation due to methyl group van der Waals interactions . This rigidity enhances thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition temperatures exceeding 300°C for related compounds .

Table 3: Steric Impact of Methyl Substitutions

Position Effect on Structure Consequence Source
7,8 Increased van der Waals radius Restricted rotational freedom
7,8 Planar distortion (RMSD ≤ 0.07 Å) Enhanced crystallinity

In electrophilic substitution reactions, the 7,8-dimethyl groups direct incoming electrophiles to the 5- and 6-positions of the quinoline core, as demonstrated by regioselective bromination studies . Molecular docking simulations further reveal that these substituents modulate binding affinities in enzyme-inhibitor complexes by occupying hydrophobic pockets, as seen in CDK-5 inhibition assays (−6.63 kcal/mol binding energy) .

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNOS/c1-4-12-6-8-16(22-12)15-9-14(18(19)21)13-7-5-10(2)11(3)17(13)20-15/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPJPFWFRBPMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175694
Record name 2-(5-Ethyl-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
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Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160261-43-7
Record name 2-(5-Ethyl-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160261-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Ethyl-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride typically follows a multistep approach:

  • Construction of the quinoline core with appropriate methyl substitutions at positions 7 and 8.
  • Introduction of the 5-ethyl-2-thienyl substituent at position 2 of the quinoline.
  • Conversion of the quinoline-4-carboxylic acid or related precursor into the corresponding carbonyl chloride.

This approach leverages classical quinoline synthesis methods, such as the Friedländer quinoline synthesis, followed by functional group transformations.

Preparation of the Quinoline Core

2.1 Friedländer Synthesis Under Solvent-Free Conditions

A relevant method for quinoline derivatives similar to the target compound involves the Friedländer quinoline synthesis, which condenses an aminobenzophenone derivative with a diketone in the presence of polyphosphoric acid (PPA) as a catalyst under solvent-free conditions. This method offers enhanced yields and avoids the use of organic solvents.

  • Reagents: 2-aminobenzophenone derivative and pentan-2,3-dione.
  • Catalyst: Freshly prepared polyphosphoric acid (PPA).
  • Conditions: Heating at approximately 90 °C for 1 hour.
  • Workup: Reaction quenched with saturated sodium carbonate solution, extraction with dichloromethane, drying over anhydrous sodium sulfate, and recrystallization.

This method yields 2-substituted quinoline derivatives with high purity and is adaptable for introducing various substituents on the quinoline ring.

Conversion to Carbonyl Chloride

The critical functionalization step is converting the quinoline-4-carboxylic acid or related derivative to the corresponding carbonyl chloride, this compound.

  • Common reagents: Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).
  • Typical procedure: Treatment of the quinoline-4-carboxylic acid with an excess of thionyl chloride under reflux conditions, often in an inert solvent such as dichloromethane or chloroform.
  • Outcome: Formation of the acid chloride with the release of gaseous byproducts (SO₂ and HCl).
  • Purification: Removal of excess reagents by evaporation under reduced pressure and recrystallization or chromatographic purification.

This step requires careful handling due to the reactive and moisture-sensitive nature of acid chlorides and the toxicity of reagents.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1 Quinoline core synthesis via Friedländer synthesis 2-Aminobenzophenone derivative, pentan-2,3-dione, PPA, 90 °C, solvent-free High yield, environmentally friendly
2 Introduction of 5-ethyl-2-thienyl substituent Cross-coupling or nucleophilic substitution with 5-ethyl-2-thienyl precursor Preserves ethyl substituent on thiophene
3 Conversion to carbonyl chloride Thionyl chloride or oxalyl chloride, reflux in inert solvent Moisture-sensitive, requires careful purification

Research Findings and Analytical Characterization

  • The synthesized compounds are characterized by FT-IR, 1H and 13C NMR spectroscopy, confirming the presence of quinoline, thienyl, and carbonyl chloride functionalities.
  • Single-crystal X-ray diffraction can be employed to confirm the molecular geometry and substitution pattern on the quinoline ring.
  • Density Functional Theory (DFT) calculations have been used in related quinoline derivatives to analyze electronic properties, reactivity sites, and molecular stability, providing insights into the chemical behavior of such compounds.
  • The carbonyl chloride group imparts high reactivity, enabling further derivatization via nucleophilic substitution, which is critical for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride (CAS Number: 1160261-43-7) is a synthetic organic molecule with a diverse range of applications, particularly in scientific research. This article explores its applications, focusing on its roles in medicinal chemistry, proteomics, and as a potential therapeutic agent.

Medicinal Chemistry

This compound is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows for the modification of active pharmaceutical ingredients (APIs), enhancing their efficacy and safety profiles.

Case Studies:

  • Anticancer Activity : Research has shown that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, modifications of this compound have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Proteomics Research

This compound is also used as a reagent in proteomics, particularly in the development of probes for studying protein interactions and modifications.

Applications:

  • Labeling Agents : It serves as a labeling agent for proteins, facilitating the study of post-translational modifications and protein-protein interactions.
  • Bioconjugation : The carbonyl chloride functional group allows for the conjugation to amines in proteins, making it valuable for creating bioconjugates used in diagnostics and therapeutics.

Potential Therapeutic Agent

Given its structural properties, there is ongoing research into the compound's potential as a therapeutic agent in various diseases beyond cancer.

Insights:

  • Neurological Disorders : Some studies suggest that quinoline derivatives can influence neurotransmitter systems, indicating potential applications in treating neurological disorders.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistrySynthesis of APIs with enhanced propertiesAnticancer studies
Proteomics ResearchUsed as a labeling agent for protein studiesProtein interaction assays
Therapeutic PotentialInvestigated for effects on neurological disordersOngoing research

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The thienyl and quinoline rings may also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations in Quinoline Derivatives

The compound’s key structural analogs differ in substituent positions and functional groups, as summarized below:

Compound Name (CAS) Substituents (Positions) Key Structural Differences Purity (%) Price (100 mg) Source
Target Compound (1160261-43-7) 5-Ethyl-2-thienyl (2), 7,8-dimethyl (quinoline), COCl (4) Reference standard 95 $150 Combi-Blocks
2-(5-Ethyl-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride (1160254-83-0) 6,8-dimethyl (quinoline) Methyl groups at 6 and 8 vs. 7 and 8 95 N/A Combi-Blocks
8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride (sc-337425) Cl (8) Chlorine at position 8 instead of methyl 95 $150 Santa Cruz Biotech
2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid (sc-334823) 3-Ethoxyphenyl (2), COOH (4) Ethoxyphenyl vs. thienyl; carboxylic acid vs. carbonyl chloride 95 $100 Santa Cruz Biotech

Reactivity and Functional Group Impact

  • Electron Effects: The 7,8-dimethyl groups in the target compound are electron-donating, activating the quinoline ring for electrophilic substitutions, whereas the 8-chloro analog (sc-337425) features an electron-withdrawing Cl, reducing ring reactivity .
  • Carbonyl Chloride vs. Carboxylic Acid : The target’s carbonyl chloride group enables rapid nucleophilic acyl substitutions (e.g., amide formation), while the carboxylic acid analog (sc-334823) requires activation for similar reactions, limiting its utility in high-throughput syntheses .
  • Thienyl vs.

Biological Activity

Structural Characteristics

The compound's unique structure includes:

  • Quinoline Core : Known for its diverse biological activities.
  • Thienyl Substitution : May enhance solubility and bioavailability.
  • Carbonyl Chloride Group : Capable of reacting with nucleophiles, potentially modifying protein functions.

Biological Activity Overview

Although the direct biological activities of 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride have not been extensively documented, related compounds have shown significant pharmacological effects. Here are some anticipated activities based on structural similarities:

  • Antimicrobial Activity : Quinoline derivatives are frequently studied for their antibacterial and antifungal properties.
  • Anticancer Potential : Many quinoline-based compounds exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.

The mechanism of action for this compound likely involves:

  • Covalent Bond Formation : The carbonyl chloride can react with nucleophilic amino acid residues in proteins.
  • Hydrophobic Interactions : The thienyl and quinoline rings may interact favorably with hydrophobic pockets in target proteins, enhancing binding affinity.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the potential biological activity of this compound:

Compound NameMolecular FormulaNotable Features
2-(5-Ethyl-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chlorideC₁₈H₁₆ClNOSDifferent methyl group positioning
2-(5-Ethyl-2-thienyl)-7-methylquinoline-4-carbonyl chlorideC₁₈H₁₆ClNOSLacks one methyl group at position 8
2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chlorideC₁₈H₁₇NSNo carbonyl chloride functionality

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on similar quinoline derivatives provides valuable insights:

  • Antimalarial Activity : Quinoline derivatives such as chloroquine have been extensively studied for their efficacy against malaria parasites. The thienyl substitution may enhance the solubility and effectiveness of similar compounds.
  • Cytotoxicity Studies : A study on quinoline derivatives demonstrated significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like carbonyl chlorides often correlates with increased activity.
  • Enzyme Interaction Studies : Research indicates that compounds with similar structures can effectively inhibit enzymes involved in critical metabolic pathways, suggesting that this compound may also exhibit enzyme inhibitory properties.

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride?

The compound is typically synthesized via the conversion of its corresponding carboxylic acid using thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions (6–8 hours), followed by removal of excess SOCl₂ under reduced pressure. The crude acyl chloride is often used directly in subsequent reactions without further purification . Thin-layer chromatography (TLC) with solvent systems like n-hexane:ethyl acetate (8:2) is recommended for monitoring reaction progress .

Q. How is the compound characterized to confirm its structural identity?

Key characterization methods include:

  • ¹H/¹³C NMR spectroscopy : To verify substituent positions, such as the ethyl-thienyl and dimethylquinoline groups. For example, methyl groups on the quinoline ring typically resonate at δ 2.5–3.0 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns, ensuring purity >95% .
  • Melting point analysis : Comparative data with structurally similar compounds (e.g., 4-Chloro-2-phenylquinoline, mp 62–64°C) can validate synthesis .

Q. What solvent systems are optimal for purification of this compound?

Ethyl acetate and n-hexane mixtures (e.g., 8:2 ratio) are commonly used for recrystallization. For derivatives with poor solubility, dichloromethane (DCM) or methanol may be employed, followed by brine washes to remove residual catalysts like potassium carbonate .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives from this compound?

  • Catalyst selection : Use of triethylamine or anhydrous potassium carbonate improves acylation efficiency when reacting with amines .
  • Temperature control : Maintaining 0–5°C during benzoyl chloride additions minimizes side reactions .
  • Reaction duration : Extended reflux times (10+ hours) enhance conversion rates for sterically hindered amines .

Q. What strategies resolve contradictions in spectroscopic data for quinoline-based derivatives?

  • Cross-validation : Combine NMR with X-ray crystallography (e.g., as in Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]quinoline derivatives) to confirm bond angles and substituent positions .
  • Solvent standardization : DMSO-d₆ or CDCl₃ variations in NMR can shift proton signals; consistent solvent use is critical for reproducibility .
  • HRMS isotopic patterns : Discrepancies in molecular ion peaks may indicate impurities, necessitating HPLC repurification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride

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